molecular formula C9H5F7O B1442545 4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride CAS No. 2002-99-5

4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride

Cat. No.: B1442545
CAS No.: 2002-99-5
M. Wt: 262.12 g/mol
InChI Key: XNCNFARMNBSGEU-UHFFFAOYSA-N
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Properties

IUPAC Name

1-ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7O/c1-2-17-8-6(12)4(10)3(9(14,15)16)5(11)7(8)13/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNFARMNBSGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride involves several steps. One common method is the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with ethanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .

Chemical Reactions Analysis

4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride involves its interaction with specific molecular targets. The compound’s fluorinated aromatic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ethoxy group, which imparts specific reactivity and properties that are valuable in various scientific research applications.

Biological Activity

4-Ethoxy-2,3,5,6-tetrafluorobenzotrifluoride is a fluorinated aromatic compound characterized by its unique chemical structure and potential biological activity. Its molecular formula is C11H8F4O, and it has garnered attention in various fields including medicinal chemistry and materials science due to its diverse applications and effects on biological systems.

Structure

The compound features a tetrafluorinated benzene ring with an ethoxy substituent. This configuration contributes to its reactivity and interaction with biological molecules.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Nucleophilic Substitution : The ethoxy group can be replaced by other nucleophiles.
  • Oxidation and Reduction : It can be oxidized to form phenolic derivatives or reduced to yield various derivatives.
  • Coupling Reactions : It is applicable in Suzuki–Miyaura coupling reactions for forming carbon-carbon bonds.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The compound's fluorinated aromatic structure allows it to engage with various enzymes and receptors, potentially modulating signaling pathways and gene expression.

Key Mechanisms Include:

  • Enzyme Interaction : The compound can bind to enzymes, either inhibiting or activating their activity.
  • Gene Regulation : It influences transcription factors and regulatory proteins affecting gene expression patterns.

Cellular Effects

Research indicates that this compound affects cellular processes such as:

  • Cell Signaling : Modulates pathways that impact gene expression and cellular metabolism.
  • Metabolic Alterations : Influences energy production and utilization within cells.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : May enhance enzyme activity or modulate beneficial signaling pathways.
  • High Doses : Can lead to toxicity and adverse cellular effects.

Temporal Effects

The stability of the compound under various conditions influences its biological activity over time. Long-term exposure may result in cumulative effects on cellular function.

Case Studies

Recent studies have explored the compound's effects in both in vitro and in vivo settings. For instance:

  • In Vitro Studies : Demonstrated its ability to modulate specific metabolic pathways in cultured cells.
  • In Vivo Models : Showed varying physiological responses based on dosage, indicating potential therapeutic windows for applications in drug development.

Comparative Data Table

Study TypeModelObserved EffectReference
In VitroCell CultureEnhanced enzyme activity at low doses
In VivoAnimal ModelToxicity at high doses
MechanisticBiochemicalModulation of signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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